

Application Notes and Protocols: CAL-130 Hydrochloride in DMSO

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Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of **CAL-130 Hydrochloride** in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation, storage, and assessment. CAL-130 is a potent inhibitor of phosphoinositide 3-kinase (PI3K) with particular activity against the p110 δ and p110 γ isoforms.

Quantitative Data Summary

The solubility and stability of **CAL-130 Hydrochloride** in DMSO are critical parameters for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. The following tables summarize the available quantitative data from various sources.

Table 1: Solubility of CAL-130 Hydrochloride in DMSO

Supplier/Source	Reported Solubility in DMSO	Molar Concentration (mM) ¹	Notes
Selleck Chemicals	100 mg/mL	208.5	-
MedChemExpress	≥ 33.33 mg/mL	≥ 69.5	-
Cayman Chemical	≥ 10 mg/mL	≥ 20.9	-
Adooq Bioscience	50 mg/mL	104.3	Soluble to 50 mg/mL in DMSO

¹Molar concentration calculated based on a molecular weight of 479.98 g/mol for **CAL-130 Hydrochloride**.

Note: The variability in reported solubility may be due to differences in compound purity, the water content of the DMSO used, and the dissolution methodology. It is recommended to use anhydrous DMSO and to perform a solubility test for the specific batch of the compound being used.

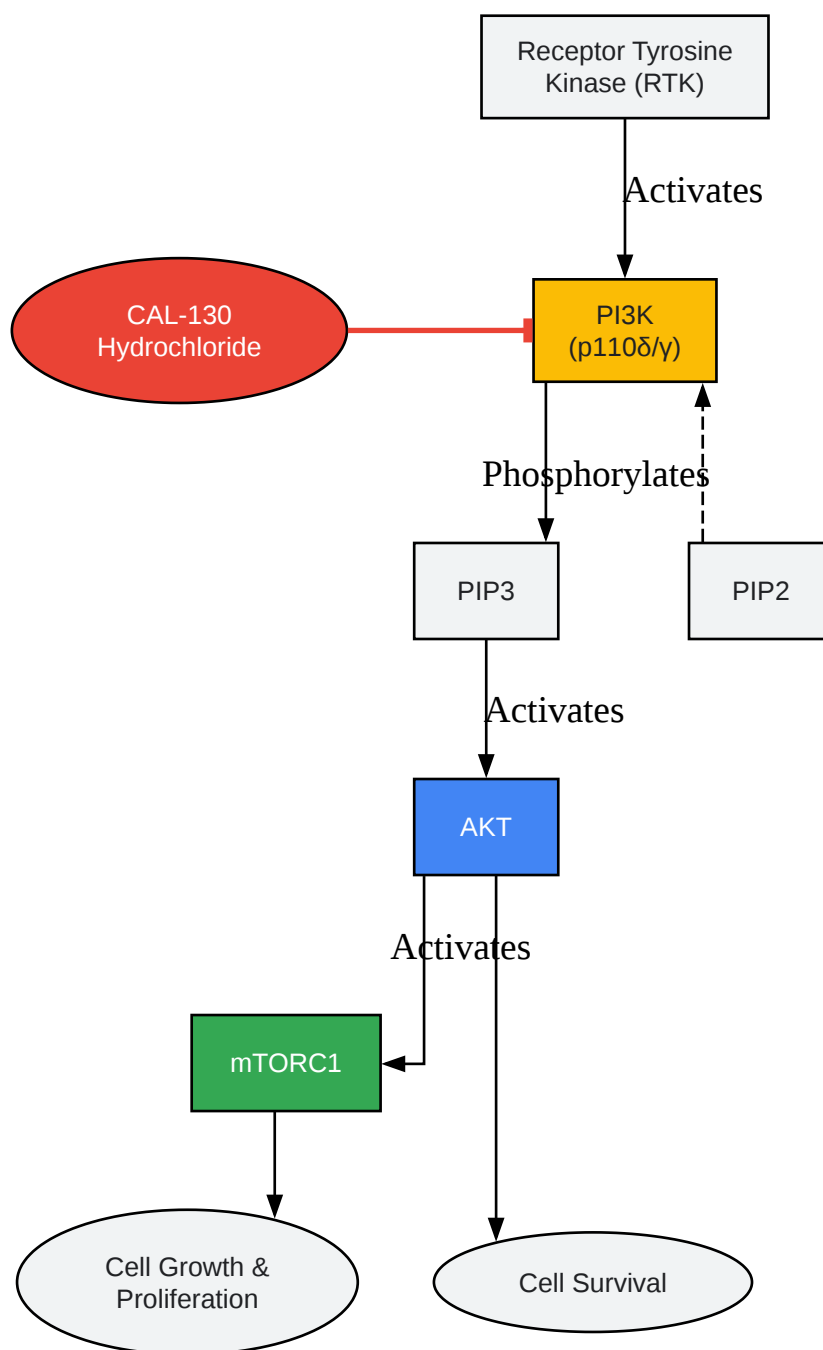
Table 2: Stability of CAL-130 Hydrochloride in DMSO Stock Solution

Storage Temperature	Duration	Source Recommendation
-20°C	Up to 3 months	Selleck Chemicals
-80°C	Up to 1 year	General recommendation for long-term storage

Note: For optimal stability, it is advised to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Signaling Pathway

CAL-130 is a dual inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.



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Caption: CAL-130 inhibits PI3K δ/γ , blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and assessment of **CAL-130 Hydrochloride** solutions in DMSO.

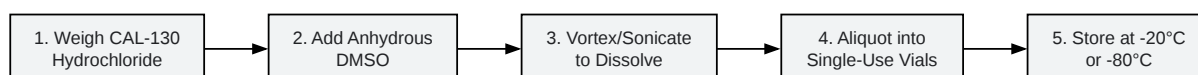
Protocol for Preparation of a CAL-130 Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution.

Materials:

- **CAL-130 Hydrochloride** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber-colored vials
- Vortex mixer
- Sonicator (optional)
- Calibrated analytical balance
- Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Workflow:



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Caption: Workflow for preparing a **CAL-130 Hydrochloride** stock solution.

Procedure:

- **Equilibrate:** Allow the vial of **CAL-130 Hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- **Weighing:** Accurately weigh the desired amount of **CAL-130 Hydrochloride** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.80 mg of **CAL-130 Hydrochloride** (MW: 479.98 g/mol).

- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
 - Vortex the solution vigorously for several minutes until the powder is completely dissolved.
 - If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.
- Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol for Assessing the Solubility of CAL-130 Hydrochloride in DMSO

This protocol provides a general method to experimentally determine the solubility limit.

Materials:

- **CAL-130 Hydrochloride**
- Anhydrous DMSO
- Vortex mixer
- Sonicator
- Microcentrifuge
- HPLC system with a suitable column and detector (optional, for quantitative analysis)

Procedure:

- Saturated Solution Preparation:

- Add an excess amount of **CAL-130 Hydrochloride** powder to a known volume of anhydrous DMSO in a vial (e.g., 20 mg in 200 μ L).
- Vortex the mixture vigorously for 10-15 minutes.
- Incubate the mixture at room temperature for at least 2 hours to allow it to reach equilibrium, with intermittent vortexing.
- Separation of Undissolved Solid:
 - Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
- Determination of Concentration:
 - Gravimetric Method (Qualitative): Carefully transfer a known volume of the supernatant to a pre-weighed vial. Evaporate the DMSO under a stream of nitrogen or in a vacuum concentrator. Weigh the vial containing the dried residue. The difference in weight will give the amount of dissolved solid, from which the solubility can be calculated.
 - HPLC Method (Quantitative): Carefully take a small, known volume of the supernatant and dilute it with an appropriate mobile phase. Analyze the diluted sample by HPLC against a standard curve of known **CAL-130 Hydrochloride** concentrations to determine the exact concentration in the saturated solution.

Protocol for Evaluating the Stability of **CAL-130 Hydrochloride** in DMSO

This protocol outlines a method to assess the stability of a DMSO stock solution over time.

Materials:

- Prepared stock solution of **CAL-130 Hydrochloride** in DMSO
- Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)
- HPLC system with a UV detector

Procedure:

- Initial Analysis (Time Zero):
 - Prepare a fresh stock solution of **CAL-130 Hydrochloride** in anhydrous DMSO at a known concentration (e.g., 10 mM).
 - Immediately analyze an aliquot of this solution by HPLC to determine the initial peak area and purity. This will serve as the baseline (T=0).
- Storage:
 - Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Protect all samples from light.
- Time-Point Analysis:
 - At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
 - Allow the frozen samples to thaw completely at room temperature.
 - Analyze each sample by HPLC under the same conditions as the T=0 sample.
- Data Analysis:
 - Compare the HPLC chromatograms of the stored samples to the T=0 sample.
 - Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of CAL-130.
 - Monitor for the appearance of any new peaks, which may indicate degradation products.
 - Plot the percentage of remaining **CAL-130 Hydrochloride** against time for each storage condition to determine the stability profile.

By following these protocols and considering the provided data, researchers can ensure the reliable and effective use of **CAL-130 Hydrochloride** in their studies.

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